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molecular formula C13H14N2O2 B1275075 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 848591-86-6

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No. B1275075
M. Wt: 230.26 g/mol
InChI Key: COFHBZBIKPEYNP-UHFFFAOYSA-N
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Patent
US09181277B2

Procedure details

To a suspension of TFA (1.02 g) and 1H-Pyrrole-2,5-dione (10.22 g) in CH2Cl2 (250 mL) at −5° C. was added a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (29.99 g) in CH2Cl2 (20 mL) dropwise over 1 h. The reaction mixture was stirred at room temperature for another 5 h and evaporated in vacuo. The residue was stirred in the mixed solvent (EA: PE=3:7) at −10° C. for 1 h, and the mixture was filtered to afford the title compound as a white solid (10.18 g, 42.00%).
Name
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
10.22 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
29.99 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[NH:8]1[C:12](=[O:13])[CH:11]=[CH:10][C:9]1=[O:14].CO[CH2:17][N:18]([CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH2:19][Si](C)(C)C>C(Cl)Cl>[CH2:24]([N:18]1[CH2:19][CH:10]2[C:9](=[O:14])[NH:8][C:12](=[O:13])[CH:11]2[CH2:17]1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10.22 g
Type
reactant
Smiles
N1C(C=CC1=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
29.99 g
Type
reactant
Smiles
COCN(C[Si](C)(C)C)CC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for another 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
STIRRING
Type
STIRRING
Details
The residue was stirred in the mixed solvent (EA: PE=3:7) at −10° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2C(C1)C(NC2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.18 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09181277B2

Procedure details

To a suspension of TFA (1.02 g) and 1H-Pyrrole-2,5-dione (10.22 g) in CH2Cl2 (250 mL) at −5° C. was added a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (29.99 g) in CH2Cl2 (20 mL) dropwise over 1 h. The reaction mixture was stirred at room temperature for another 5 h and evaporated in vacuo. The residue was stirred in the mixed solvent (EA: PE=3:7) at −10° C. for 1 h, and the mixture was filtered to afford the title compound as a white solid (10.18 g, 42.00%).
Name
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
10.22 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
29.99 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[NH:8]1[C:12](=[O:13])[CH:11]=[CH:10][C:9]1=[O:14].CO[CH2:17][N:18]([CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH2:19][Si](C)(C)C>C(Cl)Cl>[CH2:24]([N:18]1[CH2:19][CH:10]2[C:9](=[O:14])[NH:8][C:12](=[O:13])[CH:11]2[CH2:17]1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10.22 g
Type
reactant
Smiles
N1C(C=CC1=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
29.99 g
Type
reactant
Smiles
COCN(C[Si](C)(C)C)CC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for another 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
STIRRING
Type
STIRRING
Details
The residue was stirred in the mixed solvent (EA: PE=3:7) at −10° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2C(C1)C(NC2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.18 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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